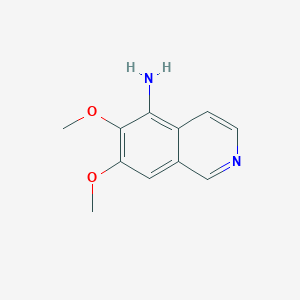
6,7-Dimethoxyisoquinolin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dimethoxyisoquinolin-5-amine is a chemical compound belonging to the isoquinoline family. Isoquinolines are nitrogen-containing heterocyclic compounds that are structurally related to quinolines. The presence of methoxy groups at the 6 and 7 positions and an amine group at the 5 position makes this compound unique and of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxyisoquinolin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,4-dimethoxyphenethylamine with formamide, followed by cyclization to form the isoquinoline ring . Another approach involves the use of palladium-catalyzed coupling reactions, which provide high yields and selectivity .
Industrial Production Methods: Industrial production of this compound often employs scalable methods such as microwave-assisted synthesis and solvent-free conditions to enhance efficiency and reduce environmental impact . These methods are designed to be cost-effective and suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 6,7-Dimethoxyisoquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted isoquinolines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Substituted isoquinolines with various functional groups.
Applications De Recherche Scientifique
6,7-Dimethoxyisoquinolin-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6,7-Dimethoxyisoquinolin-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis . The exact pathways and molecular targets are still under investigation, but its effects on cellular signaling and gene expression are of particular interest .
Comparaison Avec Des Composés Similaires
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 6,7-Dimethoxy-3,4-dihydroisoquinolin-1-ylacetonitrile
- 6,7-Dimethoxy-3-(3-methoxyphenyl)isoquinolin-1-amine
Comparison: 6,7-Dimethoxyisoquinolin-5-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Compared to other similar compounds, it exhibits distinct reactivity and potential therapeutic applications, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C11H12N2O2 |
|---|---|
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
6,7-dimethoxyisoquinolin-5-amine |
InChI |
InChI=1S/C11H12N2O2/c1-14-9-5-7-6-13-4-3-8(7)10(12)11(9)15-2/h3-6H,12H2,1-2H3 |
Clé InChI |
IQCCHANVHUPATE-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C2C=CN=CC2=C1)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methyl-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one](/img/structure/B13202548.png)
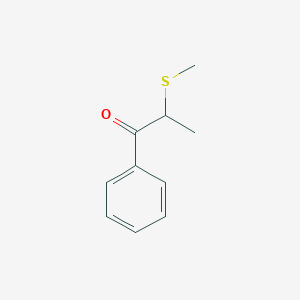
![Methyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate](/img/structure/B13202561.png)
![4-[(Methylamino)methyl]-2-nitrophenol](/img/structure/B13202566.png)
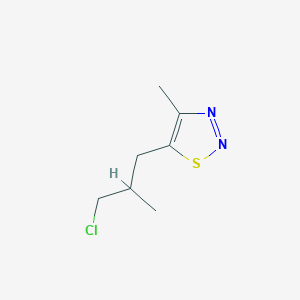


![2-[2-(Propan-2-yl)-1,3-oxazol-5-yl]acetic acid](/img/structure/B13202584.png)
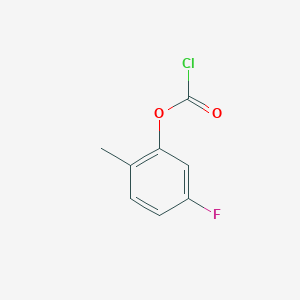
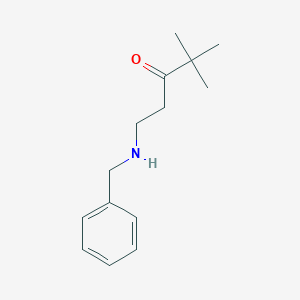
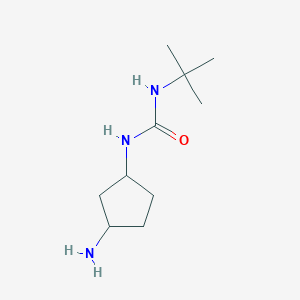
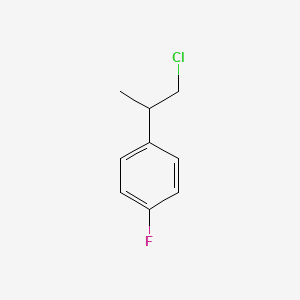
![2-chloro-N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B13202625.png)
![[(3-Methoxy-4-methylbenzoyl)amino]acetic acid](/img/structure/B13202628.png)
